molecular formula C11H22O2 B6259690 (1-ethoxy-4,4-dimethylcyclohexyl)methanol CAS No. 1870956-05-0

(1-ethoxy-4,4-dimethylcyclohexyl)methanol

Cat. No.: B6259690
CAS No.: 1870956-05-0
M. Wt: 186.3
InChI Key:
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Description

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol is a cyclohexane derivative characterized by the presence of an ethoxy group and a methanol group attached to a cyclohexane ring. This compound is a colorless, viscous liquid commonly used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethoxy-4,4-dimethylcyclohexyl)methanol typically involves the reaction of 4,4-dimethylcyclohexanone with ethanol in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 4,4-dimethylcyclohexanol or 4,4-dimethylcyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.

Scientific Research Applications

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (1-ethoxy-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4,4-Dimethylcyclohexyl)methanol: A similar compound lacking the ethoxy group, which may result in different chemical and biological properties.

    (1-Methoxy-4,4-dimethylcyclohexyl)methanol: Another similar compound with a methoxy group instead of an ethoxy group, potentially leading to variations in reactivity and applications.

Uniqueness

(1-Ethoxy-4,4-dimethylcyclohexyl)methanol is unique due to the presence of both an ethoxy group and a methanol group on the cyclohexane ring. This combination of functional groups imparts specific chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industry.

Properties

CAS No.

1870956-05-0

Molecular Formula

C11H22O2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

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